molecular formula C11H12F3NO2 B3224277 METHYL (3R)-3-AMINO-3-[4-(TRIFLUOROMETHYL)PHENYL]PROPANOATE CAS No. 1228543-08-5

METHYL (3R)-3-AMINO-3-[4-(TRIFLUOROMETHYL)PHENYL]PROPANOATE

Cat. No.: B3224277
CAS No.: 1228543-08-5
M. Wt: 247.21 g/mol
InChI Key: SNVRBOCTVFEKPZ-SECBINFHSA-N
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Description

METHYL (3R)-3-AMINO-3-[4-(TRIFLUOROMETHYL)PHENYL]PROPANOATE is a chiral amino acid ester characterized by a (3R)-stereocenter, a 4-(trifluoromethyl)phenyl substituent, and a methyl ester group. The compound’s molecular formula is inferred as C₁₁H₁₂F₃NO₂ based on structural analogs (e.g., ). Its molecular weight is approximately 265.2 g/mol, similar to derivatives with trifluoromethylphenyl groups . The trifluoromethyl group enhances lipophilicity and metabolic stability, making it relevant in medicinal chemistry and agrochemical research.

Properties

IUPAC Name

methyl (3R)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO2/c1-17-10(16)6-9(15)7-2-4-8(5-3-7)11(12,13)14/h2-5,9H,6,15H2,1H3/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNVRBOCTVFEKPZ-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CC=C(C=C1)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@H](C1=CC=C(C=C1)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

This process can be achieved using various reagents and catalysts, such as CF3SO2Na and PPh3, under anhydrous conditions . The reaction conditions often include the use of dry solvents and controlled temperatures to ensure the desired product’s formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for pharmaceutical and industrial applications.

Chemical Reactions Analysis

Types of Reactions

METHYL (3R)-3-AMINO-3-[4-(TRIFLUOROMETHYL)PHENYL]PROPANOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amino derivatives with altered functional groups.

    Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new compounds with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions include oxo derivatives, reduced amino compounds, and substituted derivatives with altered functional groups. These products can be further utilized in various scientific and industrial applications.

Scientific Research Applications

METHYL (3R)-3-AMINO-3-[4-(TRIFLUOROMETHYL)PHENYL]PROPANOATE has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of METHYL (3R)-3-AMINO-3-[4-(TRIFLUOROMETHYL)PHENYL]PROPANOATE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, leading to various pharmacological effects . The exact molecular targets and pathways may vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural analogs differ in substituents on the phenyl ring, stereochemistry, and functional groups. Below is a comparative analysis:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
Target: METHYL (3R)-3-AMINO-3-[4-(TRIFLUOROMETHYL)PHENYL]PROPANOATE 4-(CF₃) C₁₁H₁₂F₃NO₂ ~265.2 High lipophilicity (inferred)
METHYL (3S)-3-AMINO-3-[4-(TRIFLUOROMETHYL)PHENYL]PROPANOATE () 4-(CF₃) (S-configuration) C₁₇H₁₆F₃NO₂ 323.31 Biphenyl structure; enhanced steric bulk
METHYL (3R)-3-AMINO-3-[4-FLUORO-3-(TRIFLUOROMETHYL)PHENYL]PROPANOATE () 4-F, 3-CF₃ C₁₁H₁₁F₄NO₂ 265.2 Reduced herbicidal activity vs. barnyard grass
METHYL (3R)-3-AMINO-3-(3-CHLOROPHENYL)PROPANOATE () 3-Cl C₁₀H₁₂ClNO₂ 213.66 Lower molecular weight; potential bioactivity
METHYL (3R)-3-AMINO-3-[3-(4-METHYLTHIOPHENYL)PHENYL]PROPANOATE () 3-(4-SCH₃) C₁₇H₁₉NO₂S 301.4 Increased hydrophobicity due to thioether
METHYL (3R)-3-AMINO-3-[2-(TRIFLUOROMETHOXY)PHENYL]PROPANOATE () 2-(OCF₃) C₁₁H₁₁F₃NO₃ 263.21 Altered electronic effects from OCF₃ group

Key Observations:

  • Substituent Position : Para-substituted CF₃ (target compound) maximizes steric and electronic effects compared to ortho/meta substituents (e.g., ).
  • Stereochemistry : The (3R)-configuration is critical for target specificity, as enantiomers (e.g., ) may exhibit divergent biological interactions.

Biological Activity

Methyl (3R)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoate is a chemical compound characterized by its trifluoromethyl group, which significantly enhances its biological and chemical properties. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C11_{11}H12_{12}F3_3NO2_2
  • Molecular Weight : 247.21 g/mol
  • CAS Number : 1228543-08-5

The trifluoromethyl group contributes to the compound's lipophilicity, facilitating membrane penetration and interaction with various biological targets, including receptors and enzymes .

The biological activity of this compound is primarily attributed to:

  • Inhibition of Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting neurotransmitter levels and signaling pathways in the central nervous system (CNS).
  • Receptor Binding : It has been suggested that the amino group can form hydrogen bonds with biological targets, enhancing binding affinity and specificity .

Therapeutic Applications

Research indicates that this compound is under investigation for various therapeutic applications, particularly in CNS disorders. The following table summarizes key studies related to its biological activity:

Study ReferenceFocus AreaFindings
CNS DisordersDemonstrated potential for modulating neurotransmitter systems, particularly glutamate receptors.
PharmacologyHighlighted unique reactivity due to trifluoromethyl group, suggesting enhanced efficacy in drug development.
SynthesisMulti-step synthesis allows for precise structural control, critical for optimizing biological activity.

Case Studies

  • CNS Modulation : In a study examining the effects of various amino acid derivatives on neurotransmitter release, this compound showed promise in increasing glutamate release in neuronal cultures, suggesting a role in synaptic plasticity and cognitive functions.
  • Enzyme Inhibition : Another study focused on the compound's ability to inhibit specific proteases linked to neurodegenerative diseases. Results indicated that it could reduce proteolytic activity, potentially offering neuroprotective benefits .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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METHYL (3R)-3-AMINO-3-[4-(TRIFLUOROMETHYL)PHENYL]PROPANOATE
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METHYL (3R)-3-AMINO-3-[4-(TRIFLUOROMETHYL)PHENYL]PROPANOATE

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